molecular formula C₂₆¹³CH₃₂D₃NO₂ B1154686 N-4-Methoxyphenylretinamide-13C,d3

N-4-Methoxyphenylretinamide-13C,d3

Cat. No.: B1154686
M. Wt: 409.58
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-Methoxyphenylretinamide-13C,d3 is a deuterated and carbon-13 isotopically labeled derivative of retinamide, a class of compounds structurally related to retinoic acid. This compound incorporates stable isotopes (¹³C and deuterium) at specific positions, enhancing its utility in pharmacokinetic, metabolic tracing, and mass spectrometry studies. It is commercially available for research purposes, as noted in product catalogs .

Properties

Molecular Formula

C₂₆¹³CH₃₂D₃NO₂

Molecular Weight

409.58

Synonyms

N-(4-Methoxyphenyl)-all-trans-retinamide-13C,d3;  N-(4-Methoxyphenyl)retinamide-13C,d3;  N-(p-Methoxyphenyl)retinamide-13C,d3; 

Origin of Product

United States

Comparison with Similar Compounds

13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide

  • Structure : This retinamide derivative features an ethoxycarbonyl group (‑COOEt) attached to the phenyl ring, contrasting with the methoxyphenyl (‑OCH₃) group in N-4-Methoxyphenylretinamide-13C,d3.
  • Molecular Formula: C₂₉H₃₇NO₃ (MW: 447.61) vs. the target compound’s likely formula (C₂₅H₂₈D₃¹³CNO₂, estimated MW: ~390–400).
  • Applications: Used in immunoregulation research, particularly related to COVID-19, highlighting retinamides’ role in modulating immune responses .

Retinoic Acid Derivatives

Retinoic acid derivatives, such as all-trans retinoic acid (ATRA), share a common polyene backbone but lack the methoxyphenyl or isotopic modifications. These compounds are primarily used in oncology (e.g., acute promyelocytic leukemia) and dermatology, whereas isotopically labeled retinamides like this compound are tailored for mechanistic studies rather than direct therapeutic use.

Comparison with Isotopically Labeled Analogs

N-Methyl-d3-acetamide

  • Isotopic Purity : 99 atom% deuterium, comparable to the deuterium labeling in this compound .
  • Applications : Used as an internal standard in NMR and LC-MS due to its stable isotopic profile, a role likely shared by the target compound .

Methyl 4-acetamido-5-chloro-2-methoxybenzoate

  • Functional Groups : Contains methoxy and acetamido groups, similar to the methoxyphenyl and retinamide moieties in the target compound.
  • Physical Properties : Melting point 153–155°C, suggesting that this compound may exhibit comparable thermal stability .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight Isotopic Labeling Key Functional Groups Applications
This compound C₂₅H₂₈D₃¹³CNO₂ (est.) ~390–400 ¹³C, d3 Methoxyphenyl, retinamide Metabolic tracing, LC-MS
13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide C₂₉H₃₇NO₃ 447.61 None Ethoxycarbonyl, retinamide Immunoregulation research
N-Methyl-d3-acetamide CD₃CONHCD₃ 79.13 d3 (98 atom%) Acetamide NMR/LC-MS internal standard
Methyl 4-acetamido-5-chloro-2-methoxybenzoate C₁₁H₁₂ClNO₄ 257.66 None Methoxy, acetamido Synthetic intermediate

Research Implications and Gaps

  • Structural-Activity Relationship (SAR) : The methoxyphenyl group in this compound may enhance lipophilicity compared to ethoxycarbonyl derivatives, influencing cell membrane permeability .
  • Isotopic Labeling : The ¹³C and deuterium labels enable precise tracking of metabolic pathways, a feature critical for elucidating retinamide pharmacokinetics .
  • Synthesis Challenges: Limited data on the synthesis of isotopically labeled retinamides necessitate further exploration of methods like those used for (R)-13 (71% yield via acid catalysis) .

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